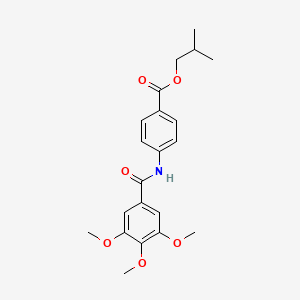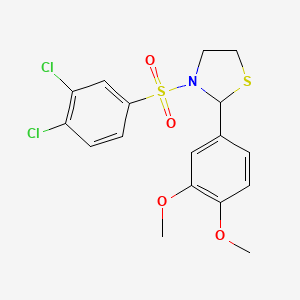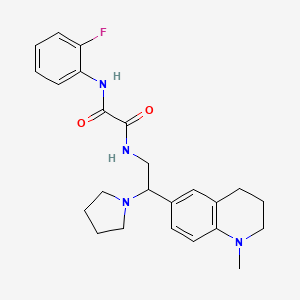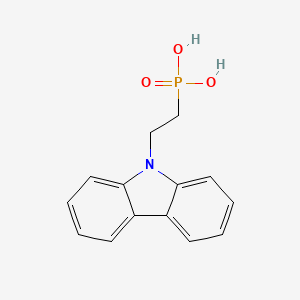
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one, also known as CEQ, is a novel compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is a member of the quinoline family and has a unique chemical structure that makes it a promising candidate for various research studies.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties and Biological Interactions
Research on ethoxyquin, a compound structurally related to (E)-3-(2-Chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one, has demonstrated its potent antioxidant activity. Ethoxyquin is employed in animal feeds to prevent lipid peroxidation due to its antioxidant properties. However, studies have also highlighted potential adverse effects on human lymphocytes, including DNA damage, which raises questions about its safety and necessitates further investigation into its biological interactions (Blaszczyk, 2006; Blaszczyk et al., 2013).
Antitumor Activity
Quinolinyl acrylate derivatives have been synthesized and evaluated for their potential antitumor effects. Specifically, these compounds have shown promising results against human prostate cancer cells in vitro and in vivo. The research suggests that these derivatives can significantly reduce cell viability, inhibit adhesion, migration, and invasion of cancer cells, and affect neoangiogenesis and matrix metalloproteinase (MMP-9) activity. This points to the multi-target efficacy of quinolinyl derivatives against cancer cells, supporting their potential therapeutic usefulness (Rodrigues et al., 2012).
Mitochondrial and Cellular Effects
Ethoxyquin has been investigated for its effects on mitochondrial respiratory chains, demonstrating an inhibitory impact on electron transport. This research provides insight into the cellular mechanisms affected by ethoxyquin and related compounds, highlighting the potential for both therapeutic applications and toxicity concerns. The inhibition of renal ATPases and oxygen uptake in renal and hepatic cells underlines the need for comprehensive studies to fully understand the implications of these interactions (Reyes et al., 1995).
Antimicrobial and Antifungal Applications
The synthesis of thiazolidinone derivatives from related quinoline compounds has shown antimicrobial and antifungal activities against various microorganisms. This research suggests that modifications to the quinoline backbone can lead to compounds with significant biological activities, potentially offering new avenues for the development of antimicrobial agents (Rana et al., 2008).
Eigenschaften
IUPAC Name |
(E)-3-(2-chloro-8-ethoxyquinolin-3-yl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S/c1-2-22-15-6-3-5-12-11-13(18(19)20-17(12)15)8-9-14(21)16-7-4-10-23-16/h3-11H,2H2,1H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYGBFTVZBMXJD-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)C=CC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC2=CC(=C(N=C21)Cl)/C=C/C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(2-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepine-2-carboxylic acid](/img/structure/B2718013.png)

![3-(4-methoxyphenyl)-9-(3-methoxypropyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2718016.png)


![(2Z)-2-cyano-N-methyl-2-[5-methyl-3-(4-methylphenyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B2718021.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(6-ethoxypyridazin-3-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2718022.png)
![4-chloro-N-[[4-(2-methoxyphenyl)-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-nitrobenzamide](/img/structure/B2718023.png)

![N-[5-(butylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2718029.png)
![3-Methyl-5-[[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]methyl]-1,2,4-oxadiazole](/img/structure/B2718031.png)

![ethyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carboxamido)propanoate](/img/structure/B2718034.png)
![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-2-(4-(ethylthio)phenyl)acetamide](/img/structure/B2718036.png)